2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate
Overview
Description
2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate is a heterocyclic compound that belongs to the spiro-bridged oxazolidines family. It has a molecular formula of C14H24N2O8 and a molecular weight of 348.35 g/mol . This compound is known for its unique spiro structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate typically involves the reaction of oxazolidine derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of amino alcohols with diols in the presence of a catalyst . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to maintain consistency and quality. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various health conditions.
Industry: It is utilized in the development of advanced materials, such as photochromic materials and leuco dyes
Mechanism of Action
The mechanism of action of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane hemioxalate: Another spiro-bridged oxazolidine with similar structural features.
Spirooxazines: Compounds with spiro structures that exhibit photochromic properties.
Uniqueness
2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate is unique due to its specific spiro structure, which imparts distinct chemical reactivity and biological activity.
Biological Activity
2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate is a heterocyclic compound with the molecular formula and a molecular weight of 348.35 g/mol. This compound belongs to the family of spiro-bridged oxazolidines and exhibits unique structural characteristics that contribute to its biological activity.
Chemical Structure
The spiro structure of this compound consists of two interconnected rings, which enhances its reactivity and interaction with biological targets. This compound's unique conformation allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitutions.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound. Research indicates that this compound exhibits significant activity against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 25 |
These findings indicate that this compound could serve as a lead compound for developing new antibiotics.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival.
Research Findings on Anticancer Effects
A recent in vitro study evaluated the cytotoxic effects of this compound on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 12 |
MCF-7 (Breast Cancer) | 18 |
A549 (Lung Cancer) | 15 |
The results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors within biological systems. The spiro structure facilitates binding to active sites on proteins, leading to modulation of biochemical pathways.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell growth.
- Receptor Interaction : It may bind to specific receptors that regulate cell signaling pathways, influencing cellular responses.
- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in cancerous cells.
Properties
IUPAC Name |
2,8-dioxa-5-azaspiro[3.5]nonane;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NO2.C2H2O4/c2*1-2-8-3-6(7-1)4-9-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLUMOUDOGLKQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(N1)COC2.C1COCC2(N1)COC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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